Olprinone hydrochloride

Cardiology Heart Failure Clinical Outcomes

Olprinone hydrochloride (Loprinone HCl, E-1020) is a potent PDE3 inhibitor (IC50 = 0.35 μM) with critical advantages over milrinone and amrinone. In head-to-head studies, it reduces 60-day MACCE by 38% (29.9% vs. 48.1%) and cardiac death by 56% (12.6% vs. 28.5%) compared to milrinone, without inducing reflex tachycardia. Its differential vasodilatory potency (2.6-fold higher in renal vs. carotid arteries; IC50: 40 nM vs. 103 nM) enables organ-specific vascular research. At 0.2 mg/kg, it attenuates inflammation and apoptosis in spinal cord trauma and cerebral ischemia-reperfusion models. Choose olprinone for superior translational relevance and safety.

Molecular Formula C14H11ClN4O
Molecular Weight 286.71 g/mol
CAS No. 119615-63-3
Cat. No. B1662836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOlprinone hydrochloride
CAS119615-63-3
Synonyms1,2-dihydro-6-methyl-2-oxo-5-(imidazo(1,2-a)pyridin-6-yl)-3-pyridinecarbonitrile
E 1020
E-1020
loprinone hydrochloride
olprinone
Molecular FormulaC14H11ClN4O
Molecular Weight286.71 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C(=O)N1)C#N)C2=CN3C=CN=C3C=C2.Cl
InChIInChI=1S/C14H10N4O.ClH/c1-9-12(6-11(7-15)14(19)17-9)10-2-3-13-16-4-5-18(13)8-10;/h2-6,8H,1H3,(H,17,19);1H
InChIKeyPWTBMBAQRAOAFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Olprinone Hydrochloride (CAS 119615-63-3): A Potent and Selective PDE3 Inhibitor for Cardiovascular Research and Procurement


Olprinone hydrochloride (also known as Loprinone hydrochloride or E-1020) is a potent and selective inhibitor of phosphodiesterase type III (PDE3). For the human cardiac enzyme, it demonstrates an IC50 of 0.35 μM . It exhibits marked selectivity for PDE3 over PDE1 and PDE2, with IC50 values of 150 μM and 100 μM, respectively [1]. This selective inhibition of PDE3 increases intracellular cyclic adenosine monophosphate (cAMP) in myocardial and vascular smooth muscle cells, resulting in positive inotropic and vasodilatory effects [2]. Olprinone is characterized by a strong inotropic effect with a relatively weaker vasodilating component [3]. It is primarily administered intravenously and is largely eliminated by the kidneys [4].

Why Olprinone Hydrochloride Cannot Be Simply Substituted with Other PDE3 Inhibitors


While several phosphodiesterase III inhibitors, such as milrinone and amrinone, are available, they are not pharmacologically interchangeable. Their distinct molecular structures result in significant differences in hemodynamic profiles, clinical outcomes, and safety. For instance, in head-to-head clinical comparisons, milrinone demonstrates a markedly higher incidence of major adverse cardiac and cerebrovascular events (MACCE) and cardiac death compared to olprinone [1]. Furthermore, amrinone exhibits a different hemodynamic action, including a more potent effect on systemic vascular resistance and a unique impact on renal blood flow not observed with olprinone [2]. Even within the same therapeutic class, the risk profile for adverse effects like tachycardia varies substantially [3]. These crucial quantitative differences mean that selecting a PDE3 inhibitor is not a generic choice but a critical scientific decision that directly impacts research outcomes and, in a clinical setting, patient safety. The following evidence provides the quantitative basis for prioritizing olprinone hydrochloride.

Quantitative Evidence Guide: Data-Driven Differentiation of Olprinone Hydrochloride


Superior Long-Term Outcomes: Olprinone vs. Milrinone in Heart Failure

A retrospective clinical analysis directly compared the 60-day outcomes of milrinone and olprinone in patients with congestive heart failure. Olprinone treatment was associated with a significantly lower incidence of major adverse events. The incidence of MACCE (Major Adverse Cardiac and Cerebrovascular Events) was 29.9% in the olprinone group compared to 48.1% in the milrinone group (P < 0.01) [1]. This represents a relative risk reduction of approximately 38%.

Cardiology Heart Failure Clinical Outcomes

Reduced Cardiac Mortality: A Critical Safety Differentiator vs. Milrinone

The same retrospective study comparing olprinone and milrinone revealed a significant difference in the more severe endpoint of cardiac death. Olprinone treatment was linked to a substantially lower rate of cardiac death (12.6%) when directly compared to milrinone (28.5%) (P = 0.02) [1]. This finding highlights a potentially critical safety advantage for olprinone.

Cardiology Pharmacovigilance Mortality

Hemodynamic Advantage: Absence of Reflex Tachycardia vs. Milrinone

In an experimental model of bupivacaine-induced cardiovascular depression, the hemodynamic responses to equieffective doses of milrinone and olprinone were compared. While both drugs improved cardiac function, a key difference emerged in their effect on heart rate (HR). Milrinone administration resulted in a significant increase in HR, whereas olprinone did not cause this potentially detrimental reflex tachycardia [1].

Cardiovascular Physiology Hemodynamics Anesthesiology

Targeted Vasodilation: Enhanced Renal Artery Relaxation over Carotid Artery

Olprinone exhibits differential vasodilatory potency across vascular beds, with a notable preference for the renal artery. In isolated rabbit arteries precontracted with phenylephrine, olprinone showed a significantly lower IC50 in the renal artery (40 ± 10 nM) compared to the common carotid artery (103 ± 43 nM) (P = 0.004) [1]. This enhanced effect in the renal artery was attributed to a greater increase in intracellular cAMP levels in renal smooth muscle cells, likely due to lower expression of PDE3A in this tissue [1].

Vascular Biology Organ Perfusion Vasorelaxation

Pharmacokinetic Profile: Defined Clearance and Half-Life in Cardiac Surgery Patients

The population pharmacokinetics of olprinone have been well-defined in patients undergoing cardiac surgery with cardiopulmonary bypass (CPB), a key target population for PDE3 inhibitors. Using a one-compartment model, the estimated clearance was 378 mL/min, the volume of distribution (Vd) was 40.7 L, and the elimination half-life was 97.1 minutes [1]. Clearance was found to be dependent on body weight and creatinine clearance [1].

Pharmacokinetics Clinical Pharmacology Cardiac Surgery

Defined Application Scenarios for Olprinone Hydrochloride Based on Evidence


Research on Acute Heart Failure with a Focus on Long-Term Outcomes

Investigators conducting translational research on acute decompensated heart failure should prioritize olprinone hydrochloride over milrinone. The compound's association with a significantly lower 60-day incidence of MACCE (29.9% vs. 48.1%) and cardiac death (12.6% vs. 28.5%) provides a distinct advantage for studies aimed at improving long-term patient outcomes [1].

Studies on Myocardial Ischemia-Reperfusion Injury Requiring Hemodynamic Stability

For in vivo models of myocardial ischemia-reperfusion injury, olprinone is the preferred tool compound. Unlike milrinone, which can induce potentially confounding reflex tachycardia, olprinone maintains hemodynamic stability without increasing heart rate [1]. Furthermore, olprinone has been shown to directly reduce infarct size and modulate inflammation in rat models of this condition [2].

Investigations into Organ-Specific Vascular Reactivity and Perfusion

Researchers studying heterogeneous vascular responses or the mechanisms of organ-specific blood flow regulation should select olprinone. Its differential vasodilatory potency, which is 2.6-fold higher in renal versus carotid arteries (IC50: 40 nM vs. 103 nM), provides a valuable tool for probing tissue-specific PDE3 expression and cAMP-dependent signaling [1].

Preclinical Models of Inflammatory Injury and Apoptosis

Olprinone hydrochloride is a well-characterized reagent for studying the role of PDE3 inhibition in inflammation and apoptosis. In addition to its cardiovascular effects, olprinone at 0.2 mg/kg has been shown to attenuate inflammatory responses and reduce apoptosis in models of spinal cord trauma and cerebral ischemia-reperfusion injury, making it a suitable compound for research in neuroinflammation and tissue injury [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Olprinone hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.